5-{[4-(4-Chlorophenyl)-1,3-thiazol-2-yl]methyl}-3-[3-(trifluoromethyl)phenyl]-1,2,4-oxadiazole
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Overview
Description
The compound 5-{[4-(4-Chlorophenyl)-1,3-thiazol-2-yl]methyl}-3-[3-(trifluoromethyl)phenyl]-1,2,4-oxadiazole is a complex organic molecule that features a combination of thiazole, oxadiazole, and chlorophenyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-{[4-(4-Chlorophenyl)-1,3-thiazol-2-yl]methyl}-3-[3-(trifluoromethyl)phenyl]-1,2,4-oxadiazole typically involves multi-step reactions. One common synthetic route includes:
Formation of the Thiazole Ring: Starting with 4-chlorobenzaldehyde, it undergoes a cyclization reaction with thiosemicarbazide to form the thiazole ring.
Oxadiazole Formation: The thiazole intermediate is then reacted with hydrazine hydrate and trifluoromethylbenzoic acid to form the oxadiazole ring.
Final Coupling: The final step involves coupling the thiazole and oxadiazole intermediates under specific conditions, such as using a base like potassium carbonate in a polar solvent like dimethylformamide (DMF).
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes:
Batch Processing: Utilizing large reactors to carry out the multi-step synthesis.
Continuous Flow Chemistry: Implementing continuous flow reactors to enhance reaction efficiency and yield.
Chemical Reactions Analysis
Types of Reactions
The compound undergoes various chemical reactions, including:
Oxidation: The thiazole ring can be oxidized using agents like hydrogen peroxide.
Reduction: The oxadiazole ring can be reduced under catalytic hydrogenation conditions.
Substitution: Electrophilic and nucleophilic substitutions can occur at the chlorophenyl and trifluoromethylphenyl groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, acetic acid.
Reduction: Palladium on carbon (Pd/C), hydrogen gas.
Substitution: Sodium hydride (NaH), alkyl halides.
Major Products
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of various substituted derivatives.
Scientific Research Applications
The compound has a wide range of scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as an antimicrobial and antiviral agent.
Medicine: Explored for its anti-inflammatory and anticancer properties.
Industry: Utilized in the development of new materials and chemical sensors.
Mechanism of Action
The mechanism of action of 5-{[4-(4-Chlorophenyl)-1,3-thiazol-2-yl]methyl}-3-[3-(trifluoromethyl)phenyl]-1,2,4-oxadiazole involves:
Molecular Targets: Binding to specific enzymes or receptors in biological systems.
Pathways: Modulating signaling pathways involved in inflammation, cell proliferation, and apoptosis.
Comparison with Similar Compounds
Similar Compounds
- 5-(4-Chlorophenyl)-1,3,4-thiadiazole-2-thiol
- 3,5-Bis(trifluoromethyl)phenyl-substituted pyrazole
- 4-Bromo-3-chloro-aniline-substituted pyrazole
Properties
Molecular Formula |
C19H11ClF3N3OS |
---|---|
Molecular Weight |
421.8 g/mol |
IUPAC Name |
5-[[4-(4-chlorophenyl)-1,3-thiazol-2-yl]methyl]-3-[3-(trifluoromethyl)phenyl]-1,2,4-oxadiazole |
InChI |
InChI=1S/C19H11ClF3N3OS/c20-14-6-4-11(5-7-14)15-10-28-17(24-15)9-16-25-18(26-27-16)12-2-1-3-13(8-12)19(21,22)23/h1-8,10H,9H2 |
InChI Key |
USGXFXGDWHXSDX-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC(=C1)C(F)(F)F)C2=NOC(=N2)CC3=NC(=CS3)C4=CC=C(C=C4)Cl |
Origin of Product |
United States |
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